molecular formula C10H12O4 B8220968 3,4-Dimethoxyphenyl acetate

3,4-Dimethoxyphenyl acetate

Cat. No.: B8220968
M. Wt: 196.20 g/mol
InChI Key: DIACJRUBBJMNFI-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl acetate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of 3,4-Dimethoxyphenyl Acetic Acid The synthesis of 3,4-dimethoxyphenyl acetic acid is achieved starting from 3,4-dimethoxybenzaldehyde. The process involves the Knoevenagel reaction, potassium borohydride reduction, and oxidation in an acidic environment. This method is noted for its simplicity, high yield, and avoidance of highly toxic reagents, making it suitable for industrial production (Ma Guan-jun, 2009).

Pharmaceutical Intermediates from Lignin 3,4-dimethoxyphenyl acetic acid esters are crucial intermediates in pharmaceuticals, and their production from lignin is an area of active research. Novel catalysts, like mesoporous silica sphere materials doped with aluminum, have shown promise in improving the yield of these esters from lignin, opening up sustainable avenues for pharmaceutical production (Shi-tao Yu et al., 2020).

Antioxidant and Bioactive Compounds 3,4-dimethoxyphenyl derivatives have been studied for their antioxidant properties. For instance, diols and tetrol derivatives synthesized from (3,4-dimethoxyphenyl)(2-(3,4-dimethoxyphenyl)cyclopent-1-en-1-yl)methanone showed significant antioxidant activities. These compounds could serve as effective inhibitors for enzymes like AChE, hCA I, and hCA II, indicating their potential in therapeutic applications (Tekin Artunç et al., 2020).

Material Science and Catalysis In material science, 3,4-dimethoxyphenyl derivatives are utilized in the synthesis of compounds with specialized properties. For instance, novel phthalocyanines substituted with 7-oxy-3-(3,4-dimethoxyphenyl)coumarin were prepared for their electrochemical, spectroelectrochemical, and electrochromic properties. These compounds, especially Co(II)Pc complexes, show promise in electrochromic applications due to their multi-colored chromophore properties (Seda Güreli Feridun et al., 2019).

Properties

IUPAC Name

(3,4-dimethoxyphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(11)14-8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIACJRUBBJMNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.